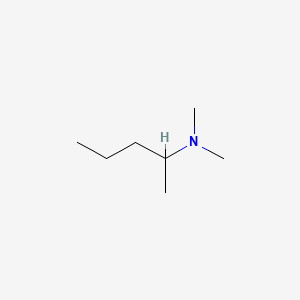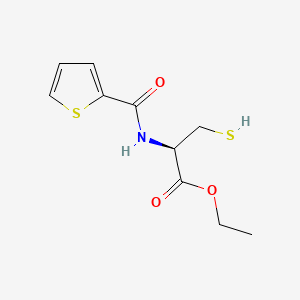
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is an organic compound with the molecular formula C10H13NO3S2 It is a derivative of L-cysteine, an amino acid, and features a thienylcarbonyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester involves its interaction with biological molecules. The thienylcarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
L-Cysteine, N,S-bis(2-thienylcarbonyl)-, methyl ester: Contains two thienylcarbonyl groups attached to both the nitrogen and sulfur atoms of L-cysteine.
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the thienylcarbonyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
60654-22-0 |
|---|---|
Fórmula molecular |
C10H13NO3S2 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
ethyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C10H13NO3S2/c1-2-14-10(13)7(6-15)11-9(12)8-4-3-5-16-8/h3-5,7,15H,2,6H2,1H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
RWTOFNFMLZDLSX-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
SMILES canónico |
CCOC(=O)C(CS)NC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
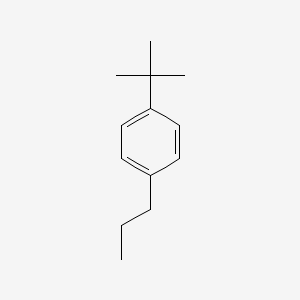
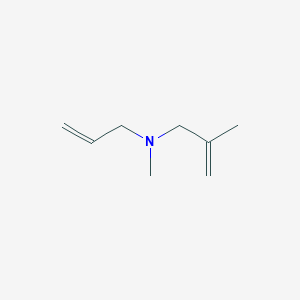
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
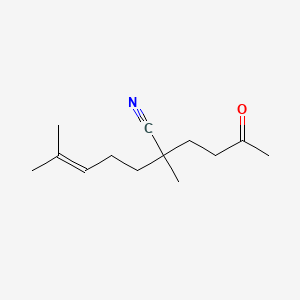
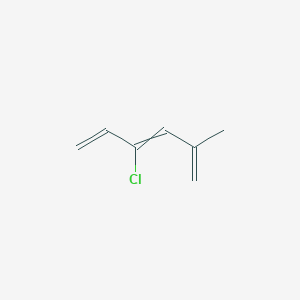
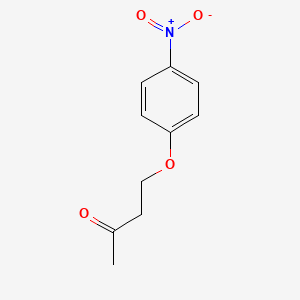
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

